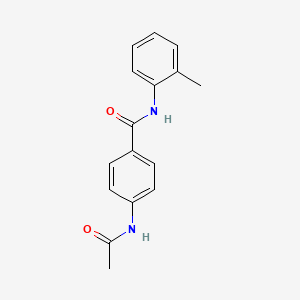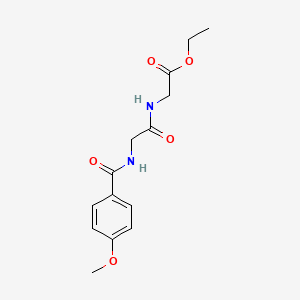
4-(acetylamino)-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)-N-(2-methylphenyl)benzamide is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further pharmacological and chemical studies.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-(acetylamino)-N-(2-methylphenyl)benzamide, often involves the acylation of aminophenyl benzamides with acetic anhydride or similar acylating agents. The process requires precise conditions to ensure the introduction of the acetyl group at the desired nitrogen atom, as seen in the synthesis of related compounds (El‐Faham et al., 2013).
Molecular Structure Analysis
Molecular structure analyses, including X-ray diffraction and DFT calculations, have been employed to elucidate the crystal structure and electronic properties of similar benzamide derivatives. These studies reveal the importance of intramolecular and intermolecular hydrogen bonding in determining the molecular conformation and stability of the compound in solid state (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including hydrolysis, amidation, and acylation, influenced by their functional groups. The acetylamino group in 4-(acetylamino)-N-(2-methylphenyl)benzamide is pivotal in its reactivity, offering sites for further chemical modifications and interactions with biological targets (Kraker et al., 2003).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and design. These properties are determined by the molecular structure, particularly the nature and positioning of substituents on the benzamide backbone (Kırca et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of the amide and acetyl groups, significantly affect the biological activity and pharmacokinetics of benzamide derivatives. Studies have shown that modifications at the amide nitrogen can enhance the compound's ability to interact with biological targets, potentially leading to improved therapeutic effects (Potts et al., 1989).
科学的研究の応用
HDAC Inhibition and Anticancer Activity
Benzamide derivatives, such as MGCD0103 and CI-994, are noted for their role as histone deacetylase (HDAC) inhibitors. These compounds block cancer cell proliferation and induce apoptosis by affecting histone acetylation and the expression of cell-cycle regulators like p21. For example, MGCD0103 selectively inhibits HDACs 1-3 and 11, showing significant antitumor activity both in vitro and in vivo, thus highlighting its potential as an anticancer drug (Nancy Z. Zhou et al., 2008). Similarly, CI-994 has been shown to induce hyperacetylation of histone H3 in colon carcinoma cells, suggesting a mechanism for its antitumor activity (A. Kraker et al., 2003).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel benzamide derivatives to explore their potential therapeutic applications. For instance, OxymaPure/DIC was used in the synthesis of α-ketoamide derivatives, demonstrating the efficiency of novel synthetic routes for producing benzamide derivatives with potential biological activity (A. El‐Faham et al., 2013).
Molecular Structural Analysis and Antioxidant Activity
The structural analysis of benzamide derivatives, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using techniques like X-ray diffraction and DFT calculations, contributes to understanding their molecular properties and potential biological activities. Such studies have also explored the antioxidant properties of these compounds, which could have implications for their use in preventing oxidative stress-related diseases (S. Demir et al., 2015).
Safety and Hazards
特性
IUPAC Name |
4-acetamido-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)18-16(20)13-7-9-14(10-8-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQWCURNPWYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)
![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)
![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)
![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

